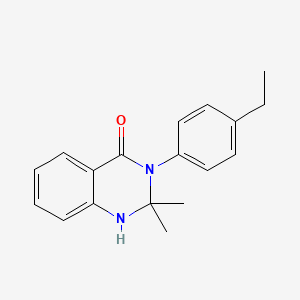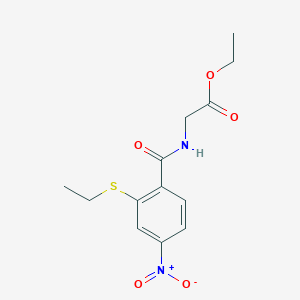![molecular formula C18H11NO5S B15006983 Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester](/img/structure/B15006983.png)
Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE is a complex organic compound featuring a thiazole ring fused with an anthraquinone structure
Méthodes De Préparation
The synthesis of METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an anthraquinone derivative with a thiazole precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The thiazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. .
Applications De Recherche Scientifique
METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the development of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The mechanism of action of METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt critical biochemical pathways, leading to the compound’s observed biological effects. For example, its anticancer activity is attributed to the inhibition of enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE can be compared with other thiazole-containing compounds such as:
Dabrafenib: An anticancer drug with a thiazole ring, used in the treatment of melanoma.
Dasatinib: Another anticancer agent targeting specific kinases.
Epothilone: A class of compounds with anticancer properties, containing thiazole rings. The uniqueness of METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE lies in its fused anthraquinone-thiazole structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H11NO5S |
|---|---|
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
methyl 2-(3,6,11-trioxonaphtho[2,3-g][1,2]benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C18H11NO5S/c1-24-13(20)8-19-18(23)12-7-6-11-14(17(12)25-19)16(22)10-5-3-2-4-9(10)15(11)21/h2-7H,8H2,1H3 |
Clé InChI |
PZIUBRIVUSAERE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C(=O)C2=C(S1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15006908.png)
![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
![2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B15006929.png)


![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
![ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15006962.png)
![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid](/img/structure/B15006981.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15006990.png)
